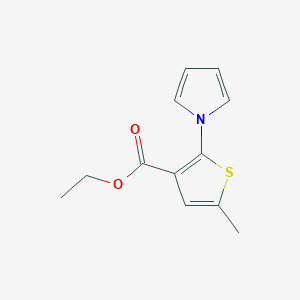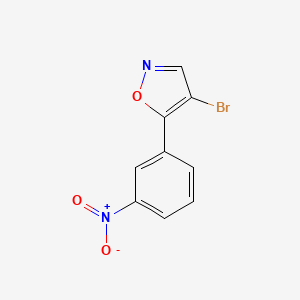![molecular formula C12H14N2O2 B10903769 ethyl (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarboxylate](/img/structure/B10903769.png)
ethyl (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE is an organic compound characterized by its unique structure, which includes a hydrazinecarboxylate group and a phenylpropenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the reaction of ethyl hydrazinecarboxylate with a suitable aldehyde or ketone under specific conditions. One common method is the condensation reaction between ethyl hydrazinecarboxylate and cinnamaldehyde, which proceeds under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenyl and propenylidene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-CYANO-3-PHENYLPROP-2-ENOATE: Similar in structure but with a cyano group instead of a hydrazinecarboxylate group.
ETHYL 2-BROMO-2,2-DIFLUOROACETATE: Contains a bromo and difluoro group, differing in reactivity and applications.
Uniqueness
ETHYL 2-[(Z,2E)-3-PHENYL-2-PROPENYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its hydrazinecarboxylate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)14-13-10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,14,15)/b9-6+,13-10- |
InChI Key |
GHFWPCYPKJTPCJ-AWTKBBGNSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C\C=C\C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)NN=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903692.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903698.png)
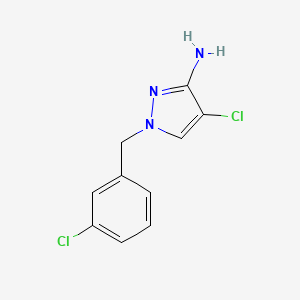
![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903711.png)

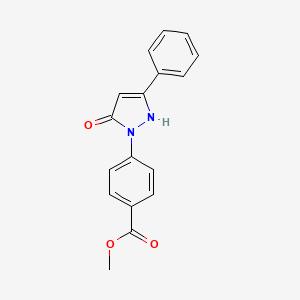

![1-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-4,6-dimethylpyridin-2(1H)-one](/img/structure/B10903743.png)
![4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B10903746.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B10903750.png)
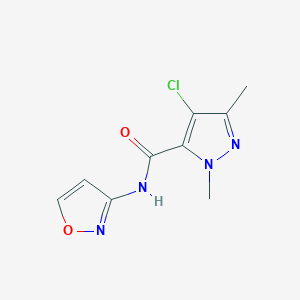
![Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903757.png)
